Fmoc-Asn-OPfp
Overview
Description
Fmoc-Asn-OPfp is an L-asparagine derivative . It has good solubility properties in most organic solvents . It has been used to assess cross-reactivity of cellulose membrane-bound peptides and to synthesize peptides on cellulose membrane .
Synthesis Analysis
Fmoc-Asn-OPfp is a pre-formed pentafluorophenyl ester for coupling of asparagine amino-acid residues by Fmoc SPPS . It allows for efficient incorporation of Asn with little side-chain dehydration . The coupling rate is rapid and few side products are formed in the presence of HOBt .Molecular Structure Analysis
The empirical formula of Fmoc-Asn-OPfp is C44H31F5N2O5 . Its molecular weight is 762.72 .Chemical Reactions Analysis
Fmoc-Asn-OPfp is used in solid-phase peptide synthesis (SPPS), a method that uses an insoluble polymeric support for sequential addition of side-chain protected amino acids . The anchored peptide is extended by a series of deprotection and coupling cycles .Physical And Chemical Properties Analysis
Fmoc-Asn-OPfp is a solid substance . It has good solubility properties in most organic solvents .Scientific Research Applications
Solid-Phase Synthesis of Glycopeptides : Fmoc-Asn-OPfp is utilized in the synthesis of glycopeptides. It has been shown to couple with glycosylamines for the production of Nβ-glycosides of Fmoc-Asn-OH, which are crucial in glycopeptide synthesis (Ürge et al., 1991).
Combinatorial Library Methodology in Glycopeptide Synthesis : This compound is used in the rapid identification of glycopeptides that mimic oligosaccharides. It's a part of a glycopeptide library for high-throughput screening, contributing to the rapid and unambiguous analysis of active glycopeptides (Hilaire et al., 1998).
Prevention of Side Reactions in Peptide Synthesis : Fmoc-Asn-OPfp has been used to prevent side reactions, such as the formation of beta-cyano alanine, during the activation of side-chain unprotected asparagine in peptide synthesis. It ensures a homogeneous peptide is obtained (Gausepohl et al., 2009).
Synthesis of Protected Glycosylated Nα-Fmoc Asparagine OPfp Esters : Fmoc-Asn-OPfp is vital in the synthesis of glycosylated building blocks with per-O-acetylated β-D-glucose and other sugars. This process is crucial for creating glycopeptides and studying their properties (Christiansen-Brams et al., 1993).
Synthesis of Complex Glycopeptides : Fmoc-Asn-OPfp is instrumental in the synthesis of complex glycopeptides, such as biantennary complex-type nonasaccharyl asn building blocks, which are significant in peptide synthesis studies (Hagiwara et al., 2011).
High Yield and Stereoselective Synthesis of O-glycopeptides : This compound is used for the high yield and stereoselective synthesis of O-glycopeptides. It's involved in a rapid method for synthesizing O-glycopeptides, demonstrating its effectiveness and selectivity (Gangadhar et al., 2004).
Safety And Hazards
Future Directions
Fmoc-Asn-OPfp can be used without formation of cyano side products . It has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method . It was also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity . Fmoc-Asn-OPfp is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVUEALWMQZEP-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F5N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446662 | |
Record name | Fmoc-Asn-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn-OPfp | |
CAS RN |
86060-99-3 | |
Record name | Fmoc-Asn-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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